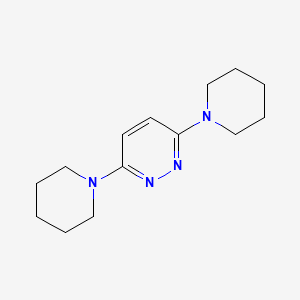![molecular formula C16H23N3O3 B5341060 ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate, also known as E-4031, is a compound that has gained significant attention in scientific research due to its potential as a pharmacological tool for studying cardiac ion channels. This molecule has been shown to selectively block the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, making it a valuable tool for investigating the role of this current in cardiac electrophysiology.
作用機序
Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate selectively blocks Ikr by binding to the channel pore in a voltage-dependent manner. This binding occurs at the outer mouth of the channel, and is thought to involve interactions with several amino acid residues within the pore. By blocking Ikr, this compound prolongs the action potential duration and QT interval, leading to potential arrhythmogenic effects.
Biochemical and Physiological Effects:
In addition to its effects on cardiac electrophysiology, this compound has also been shown to have effects on other ion channels and systems. For example, this molecule has been shown to block the hERG channel, which is important for repolarization of the action potential in many tissues. This compound has also been shown to inhibit the uptake of dopamine in the brain, and to modulate the activity of several other ion channels.
実験室実験の利点と制限
One advantage of ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate as a pharmacological tool is its selectivity for Ikr, which allows for specific investigation of the role of this current in cardiac electrophysiology. However, the potential arrhythmogenic effects of this molecule must be carefully considered when designing experiments, and its effects on other ion channels and systems must also be taken into account.
将来の方向性
There are several potential future directions for research involving ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate. One area of interest is the development of more selective Ikr blockers, which could be used to investigate the role of this current in more detail. Another area of interest is the investigation of the mechanisms underlying drug-induced QT prolongation, which could have important implications for drug safety. Additionally, the effects of this compound on other ion channels and systems could be further explored to gain a more comprehensive understanding of its pharmacological properties.
合成法
The synthesis of ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate involves several steps, beginning with the reaction of ethyl 4-piperazinecarboxylate with 4-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl 2-bromo-2-oxoacetate to produce the final product, this compound.
科学的研究の応用
Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate has been widely used in scientific research to investigate the role of Ikr in cardiac electrophysiology. This molecule has been shown to selectively block Ikr in a concentration-dependent manner, leading to prolongation of the action potential duration and QT interval in cardiac myocytes. This effect has been used to study the contribution of Ikr to repolarization of the cardiac action potential, as well as to investigate the mechanisms underlying drug-induced QT prolongation.
特性
IUPAC Name |
ethyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-22-16(21)19-10-8-18(9-11-19)12-15(20)17-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFNDWJXNQDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5340986.png)

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5340999.png)
![ethyl 2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5341004.png)
![(4R)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5341007.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B5341015.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341038.png)
![dimethyl 5-[(1-piperidinylacetyl)amino]isophthalate](/img/structure/B5341045.png)
![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5341081.png)
![3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)
![2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5341094.png)